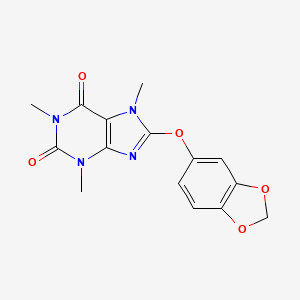![molecular formula C15H13ClN2O2S B5787360 N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5787360.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the early 1990s and has since been extensively studied for its potential applications in various fields, including cancer research, immunology, and neuroscience.
Wirkmechanismus
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide acts as a competitive inhibitor of the ATP-binding site of JAK2 and JAK3, preventing the phosphorylation and activation of downstream signaling molecules such as STAT3. This leads to the inhibition of cytokine-induced gene expression and cell growth.
Biochemical and Physiological Effects:
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been shown to have anti-inflammatory, anti-tumor, and anti-proliferative effects in various cell types. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide in lab experiments is its specificity for JAK2 and JAK3, which allows for the selective inhibition of cytokine signaling pathways. However, it should be noted that N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide can also inhibit other kinases, such as EGFR and Src, at high concentrations, which may affect the interpretation of experimental results. Another limitation is that N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has a relatively short half-life in vivo, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several potential future directions for the use of N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide in scientific research. One area of interest is the development of more potent and selective JAK inhibitors for the treatment of autoimmune diseases and cancer. Another direction is the investigation of the role of JAK-STAT signaling in neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, the use of N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide involves several steps, including the reaction of 2-chloroaniline with carbon disulfide to form the corresponding dithiocarbamate, which is then reacted with 2-methoxybenzoyl chloride to yield N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide. The purity of the compound can be further improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide has been used as a research tool to investigate the role of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways in various cellular processes. It has been shown to inhibit the activity of JAK2 and JAK3, which are involved in cytokine signaling, and STAT3, which plays a critical role in cell proliferation and survival.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-9-5-2-6-10(13)14(19)18-15(21)17-12-8-4-3-7-11(12)16/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUOWVNETDCNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamothioyl]-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5787314.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide](/img/structure/B5787320.png)


![ethyl 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5787339.png)
![5-methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5787340.png)
![methyl 3-[(acetyloxy)methyl]-4-methoxybenzoate](/img/structure/B5787342.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)



